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Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

Introduction: The Significance of the 2-
Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety stands as a
cornerstone pharmacophore, celebrated for its remarkable versatility and prevalence in a
multitude of therapeutic agents.[1][2] This simple, low-molecular-weight scaffold is a key
structural component in numerous FDA-approved drugs, including anti-inflammatory agents like
piroxicam and antiviral medications such as delavirdine.[1] Its value lies in the strategic
placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors,
facilitating precise interactions with biological targets like enzyme active sites.[3] The 2-
aminopyridine core is particularly prominent in the development of kinase inhibitors, where it
often serves as a "hinge-binder," anchoring the inhibitor to the ATP-binding pocket of the target
kinase.[4][5][6]

This technical guide focuses on 2-Amino-6-methylnicotinaldehyde, a functionalized
derivative of 2-aminopyridine. While not as extensively documented as its simpler relatives, its
structure, featuring a reactive aldehyde group ortho to the amino group, presents a unique and
powerful platform for the synthesis of complex heterocyclic systems. This document provides a
proposed synthetic route to this valuable intermediate and details its application in constructing
medicinally relevant scaffolds, thereby offering researchers a practical framework for leveraging
its synthetic potential.
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Physicochemical Data

A summary of the key physicochemical properties for 2-Amino-6-methylnicotinaldehyde is
provided below. This information is crucial for designing reactions, selecting appropriate
solvents, and planning purification strategies.

Property Value Source
Molecular Formula C7HsN20 Inferred
Molecular Weight 136.15 g/mol Inferred

Expected to be a yellow to Analogy to 2-
Appearance . C

brown solid Aminonicotinaldehyde[7]
CAS Number Not assigned N/A

Expected to be soluble in polar
Solubility organic solvents (e.g., THF, General chemical principles
DCM, MeOH)

Part 1: Proposed Synthesis of 2-Amino-6-
methylnicotinaldehyde

A direct, published synthesis for 2-Amino-6-methylnicotinaldehyde is not readily available in
the scientific literature. Therefore, we present a robust, two-stage synthetic strategy based on
established and reliable chemical transformations of analogous pyridine derivatives. This
pathway begins with the synthesis of the corresponding nicotinic acid, followed by a selective
reduction to the target aldehyde.

Activated
(e.9., Morpholinamide)

Erch\nmrarcya 6 ] [ AcuD > Proposed Synthetic Workflow for 2-Amino-6-methylnicotinaldehyde
A

A

aq{ NHs Base (e.g., KOH)
Autoclaye, 170°C Heat, 100°C
\4

Mild Reduction
(e.g., LIAI(OtBu)sH, THE, 0°C)

2-Amino-6-methylnicotinamide

2-Amino-6-methylnicotinaldehyde
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Caption: Proposed Synthetic Workflow for 2-Amino-6-methylnicotinaldehyde.

Protocol 1.1: Synthesis of 2-Amino-6-methylnicotinic
Acid
This protocol is adapted from a patented method for producing the nicotinic acid intermediate,

which is a crucial precursor.[8] The process involves a one-pot reaction starting from
commercially available 2-chloro-3-cyano-6-methylpyridine.

Materials:

2-Chloro-3-cyano-6-methylpyridine

28% Aqueous ammonia (NH4OH)

Potassium hydroxide (KOH)

4N Hydrochloric acid (HCI)

Autoclave reactor

Standard laboratory glassware
Step-by-Step Methodology:

o Ammonolysis: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g.,
6.10 g) and 28% aqueous ammonia (e.g., 70 mL).

o Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring. This step
displaces the chloro group with an amino group and hydrolyzes the nitrile to a primary
amide, forming 2-amino-6-methylnicotinamide.

¢ Cooling and Ammonia Removal: Cool the reaction vessel to room temperature. Carefully
vent any residual pressure and transfer the reaction solution to a round-bottom flask.
Remove the excess ammonia under reduced pressure.
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e Hydrolysis: To the resulting solution, add potassium hydroxide (e.g., 9.00 g) and heat the
mixture to 100°C for 3 hours with stirring. This step hydrolyzes the amide to a carboxylate
salt.

 Acidification and Isolation: Cool the reaction mixture to room temperature. Slowly add 4N
HCI dropwise with stirring until the pH of the solution is between 4 and 5.

o A precipitate of 2-amino-6-methylnicotinic acid will form. Cool the mixture in an ice bath for
30 minutes to maximize precipitation.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to
yield the desired nicotinic acid.

Causality and Validation: The high temperature and pressure in the autoclave are necessary to
drive the nucleophilic aromatic substitution of the chloride with ammonia. The subsequent basic
hydrolysis is a standard and efficient method for converting amides to carboxylic acids.
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) at each stage before proceeding.

Protocol 1.2: Reduction of 2-Amino-6-methylnicotinic
Acid to 2-Amino-6-methylnicotinaldehyde

The reduction of a carboxylic acid to an aldehyde requires a mild and selective approach to
prevent over-reduction to the corresponding alcohol.[9] A common and effective strategy is to
first convert the carboxylic acid to an activated intermediate, such as a morpholinamide, which
can then be cleanly reduced.[10]

Materials:

2-Amino-6-methylnicotinic acid (from Protocol 1.1)

Thionyl chloride (SOCI2) or a suitable coupling agent (e.g., HATU)

Morpholine

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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e Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)sH), 1.0 M solution in THF

e Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

o Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

e Amide Formation:

o Suspend 2-amino-6-methylnicotinic acid (1.0 eq) in anhydrous DCM in a three-necked
flask under an inert atmosphere (e.g., Nitrogen).

o Cool the suspension to 0°C. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the
mixture to warm to room temperature and stir for 2 hours until a clear solution of the acid
chloride is formed.

o In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous
DCM.

o Cool the acid chloride solution back to 0°C and add the morpholine/triethylamine solution
dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

o Quench the reaction with water and perform a standard aqueous workup. Extract the
product with DCM, wash the organic layer with saturated sodium bicarbonate and brine,
dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude
morpholinamide. Purify by column chromatography if necessary.

e Reduction to Aldehyde:

o Dissolve the purified 2-amino-6-methylnicotinic acid morpholinamide (1.0 eq) in anhydrous
THF in a three-necked flask under an inert atmosphere.

o Cool the solution to 0°C in an ice bath.

o Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq)
dropwise, ensuring the internal temperature remains below 5°C.
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o Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an
additional 2-3 hours.

o Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

o Work-up and Purification:

o Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the
dropwise addition of 1 M HCI until the pH is neutral (~7).

o Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (e.g., using an ethyl
acetate/hexane gradient) to afford pure 2-Amino-6-methylnicotinaldehyde.

Causality and Validation: The conversion to a morpholinamide provides a stable intermediate
that is more susceptible to controlled reduction than the carboxylic acid itself. Lithium tri-tert-
butoxyaluminum hydride is a sterically hindered and less reactive hydride source than LiAlHa,
making it ideal for stopping the reduction at the aldehyde stage.[9][10] Careful temperature
control and stoichiometric addition of the reducing agent are critical for preventing alcohol
formation.

Part 2: Applications in Medicinal Chemistry

2-Amino-6-methylnicotinaldehyde is a prime building block for constructing complex
heterocyclic scaffolds due to its bifunctional nature. The ortho-amino and aldehyde groups can
participate in a variety of cyclocondensation reactions to form fused ring systems that are
central to many classes of therapeutic agents.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidine-
based Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in kinase inhibitor design, found in
drugs targeting various kinases like EGFR, JAK2, and PIM-1.[5][8][11][12][13] 2-
Aminonicotinaldehydes are excellent precursors for the Friedlander annulation or similar
condensation reactions to build this framework.
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Caption: Condensation Reaction to Form a Kinase Inhibitor Scaffold.
Protocol 2.1: Synthesis of a 4-Amino-8-methylpyrido[2,3-d]pyrimidine Core

Materials:

2-Amino-6-methylnicotinaldehyde (from Protocol 1.2)

Guanidine hydrochloride

Sodium ethoxide (NaOEt)

Anhydrous ethanol (EtOH)

Standard reflux apparatus and glassware
Step-by-Step Methodology:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium
ethoxide (2.2 eq) in anhydrous ethanol.

e Add guanidine hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room
temperature to generate free guanidine.
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e Add 2-Amino-6-methylnicotinaldehyde (1.0 eq) to the reaction mixture.

o Condensation: Heat the mixture to reflux and maintain for 6-12 hours. The reaction involves
the initial formation of a Schiff base between the aldehyde and guanidine, followed by an
intramolecular cyclization and subsequent aromatization to form the fused pyrimidine ring.

e Monitor the reaction progress by TLC until the starting aldehyde is consumed.

« |solation and Purification: Cool the reaction mixture to room temperature. Neutralize with
acetic acid and reduce the solvent volume under reduced pressure.

e The product may precipitate from the solution. If not, pour the mixture into cold water to
induce precipitation.

o Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the
purified 4-amino-8-methylpyrido[2,3-d]pyrimidine.

Causality and Validation: This base-catalyzed condensation is a classic and efficient method for
constructing pyrimidine rings. The resulting product contains a 2,4-diaminopyrimidine-like motif,
which is a common hinge-binding element in kinase inhibitors. The structure can be confirmed
by 1H NMR, 3C NMR, and mass spectrometry. This core can then be further functionalized to
develop potent and selective inhibitors.

Data Presentation: Potency of Representative 2-
Aminopyridine-Based Kinase Inhibitors

To illustrate the therapeutic potential of scaffolds derived from 2-aminonicotinaldehydes, the
following table summarizes the inhibitory activities of several known 2-aminopyridine-based
kinase inhibitors.
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Compound Class Target Kinase ICso0 Value Reference

2-Aminopyridine

o CDKS8 46 nM [4][14]
Derivative
2-Aminopyridine

o JAK2 9 nM [5]
Derivative
2-Aminopyridine )

o ALK (wild-type) 19 nM [6]
Derivative
2-Aminopyridine

ALK (L1196M mutant) 45 nM [6]

Derivative

This data underscores the power of the 2-aminopyridine scaffold in achieving high-potency
inhibition of clinically relevant cancer targets. The functional handles on 2-Amino-6-
methylnicotinaldehyde provide a direct route to novel analogs within these successful
compound classes.

Kinase ATP-Binding Site

2-Aminopyridine Inhibitor
Key Hydrogen Bonds
[N]--[H]-l-[NHz] Donor-Acceptor Pair)

Kinase Hinge Region

(Backbone NH groups) General Binding Mode of 2-Aminopyridine Inhibitors

Pyridine Ring

Click to download full resolution via product page

Caption: General Binding Mode of 2-Aminopyridine Inhibitors.

Conclusion

2-Amino-6-methylnicotinaldehyde represents a highly valuable, though underutilized,
building block in medicinal chemistry. Its strategic functionalization allows for the efficient
construction of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine
scaffold, which is central to a large family of potent kinase inhibitors. The synthetic protocols
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and applications detailed in this guide provide a clear and scientifically grounded framework for
researchers to synthesize this intermediate and explore its potential in developing novel
therapeutic agents. By leveraging the principles of established pyridine chemistry, drug
development professionals can unlock new avenues for creating potent and selective drugs
targeting a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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